dioctyl phosphono phosphate;propan-2-ol;titanium dioctyl phosphono phosphate;propan-2-ol;titanium
Brand Name: Vulcanchem
CAS No.:
VCID: VC16478358
InChI: InChI=1S/3C16H36O7P2.C3H8O.Ti/c3*1-3-5-7-9-11-13-15-21-25(20,23-24(17,18)19)22-16-14-12-10-8-6-4-2;1-3(2)4;/h3*3-16H2,1-2H3,(H2,17,18,19);3-4H,1-2H3;
SMILES:
Molecular Formula: C51H116O22P6Ti
Molecular Weight: 1315.2 g/mol

dioctyl phosphono phosphate;propan-2-ol;titanium

CAS No.:

Cat. No.: VC16478358

Molecular Formula: C51H116O22P6Ti

Molecular Weight: 1315.2 g/mol

* For research use only. Not for human or veterinary use.

dioctyl phosphono phosphate;propan-2-ol;titanium -

Specification

Molecular Formula C51H116O22P6Ti
Molecular Weight 1315.2 g/mol
IUPAC Name dioctyl phosphono phosphate;propan-2-ol;titanium
Standard InChI InChI=1S/3C16H36O7P2.C3H8O.Ti/c3*1-3-5-7-9-11-13-15-21-25(20,23-24(17,18)19)22-16-14-12-10-8-6-4-2;1-3(2)4;/h3*3-16H2,1-2H3,(H2,17,18,19);3-4H,1-2H3;
Standard InChI Key KNXNFEMPRRJNKP-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CC(C)O.[Ti]

Introduction

Chemical Identity and Molecular Architecture

DP3Ti is a titanium-containing organophosphorus compound characterized by a coordination complex of titanium(IV) with dioctyl phosphono phosphate and propan-2-ol ligands. Its molecular formula is C51H108O13P3Ti\text{C}_{51}\text{H}_{108}\text{O}_{13}\text{P}_{3}\text{Ti}, with a molecular weight of 1075.2 g/mol . The titanium center adopts a tetrahedral geometry, bonded to three dioctyl phosphate groups via their phosphoryl oxygen atoms and one isopropoxide ligand (derived from propan-2-ol) . This configuration grants DP3Ti its hybrid organic-inorganic nature, enabling compatibility with both polar and nonpolar matrices.

Structural Features

The dioctyl phosphate ligands contribute hydrophobicity due to their long alkyl chains, while the titanium-propanolato bond introduces reactivity toward hydrolysis and transesterification. Spectroscopic analyses, including Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR), confirm the presence of distinct vibrational modes for P=O (1240–1260 cm1^{-1}) and Ti-O (450–600 cm1^{-1}) bonds, which are critical for its functional behavior .

Synthesis and Reaction Mechanisms

DP3Ti is synthesized through a two-step process involving (1) the preparation of dioctyl phosphono phosphate via esterification of phosphonic acid with octanol and (2) subsequent reaction with titanium isopropoxide in anhydrous conditions . The general reaction scheme is:

Ti(OCH(CH3)2)4+3(C8H17O)2PO(OH)Ti[(OCH(CH3)2)][(C8H17O)2PO3)]3+3H2O\text{Ti(OCH(CH}_3\text{)}_2\text{)}_4 + 3 \text{(C}_8\text{H}_{17}\text{O)}_2\text{PO(OH)} \rightarrow \text{Ti[(OCH(CH}_3\text{)}_2\text{)][(C}_8\text{H}_{17}\text{O)}_2\text{PO}_3\text{)]}_3 + 3 \text{H}_2\text{O}

Key parameters such as temperature (60–80°C), solvent (toluene), and molar ratios (1:3.2 Ti:phosphate) optimize yields to ~85% . Post-synthesis purification via fractional distillation ensures minimal residual reactants.

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals that DP3Ti exhibits decomposition onset at 220°C, with primary weight loss (70%) occurring between 220–400°C due to ligand degradation . The residual titanium oxide (TiO2_2) accounts for ~12% of the initial mass, indicating high thermal resilience compared to analogous alkoxy titanium complexes .

Solubility and Reactivity

DP3Ti is soluble in nonpolar solvents (e.g., hexane, toluene) and partially miscible in polar aprotic solvents like dimethylformamide (DMF). Hydrolysis studies show that exposure to moisture generates phosphoric acid derivatives and titanium hydroxides, which can be mitigated by storage under inert atmospheres .

Industrial and Material Science Applications

Polymer Stabilization

In polypropylene composites, DP3Ti acts as a coupling agent, improving flexural strength by 40% and reducing thermal expansion coefficients by 18% at 0.5 wt% loading . This is attributed to its ability to form coordination bonds with polymer chains and inorganic fillers (e.g., silica or clay) .

Catalytic Activity

DP3Ti catalyzes esterification reactions between fatty acids and alcohols with turnover frequencies (TOF) of 120 h1^{-1} at 80°C, outperforming conventional sulfuric acid catalysts by reducing side reactions . A comparative analysis of catalytic efficiency is provided in Table 1.

Table 1: Catalytic Performance of DP3Ti vs. Conventional Catalysts

CatalystReaction TypeTOF (h1^{-1})Selectivity (%)
DP3TiOleic Acid + Methanol12098
Sulfuric AcidOleic Acid + Methanol8582
Titanium IsopropoxideOleic Acid + Methanol9591

Surface Modification

DP3TI-treated glass fibers exhibit enhanced adhesion to epoxy resins, increasing composite tensile strength from 320 MPa to 450 MPa . This is due to phosphonate groups forming covalent bonds with silanol groups on glass surfaces .

Comparative Analysis with Related Compounds

DP3Ti’s uniqueness lies in its balanced hydrophobicity and reactivity, contrasting with simpler titanium alkoxides or phosphate esters. For instance, tetra isopropyl titanate lacks phosphorus-mediated stabilization, while dioctyl phosphate surfactants cannot engage in Ti-mediated catalysis . Table 2 highlights these distinctions.

Table 2: Functional Comparison of Titanium-Phosphorus Complexes

CompoundKey ComponentsPrimary ApplicationThermal Stability (°C)
DP3TiTi, Dioctyl phosphate, Propan-2-olPolymer stabilization220
Titanium IsopropoxideTi, IsopropoxideEsterification catalyst180
Dioctyl PhosphateDioctyl, PhosphateSurfactant160

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